Enzymatic Inhibition Evidence: Cholinesterase (AChE/BChE) Activity of 5-(3-Chlorophenyl)-Derived Acetamide Scaffold Compared to 4-Chlorophenyl and Other Triazole Derivatives
A 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-ylthio acetamide derivative (compound 9j) displayed strong butyrylcholinesterase (BChE) inhibition with an IC₅₀ of 7.52 ± 0.18 μM [1]. This activity is directly compared to its 4-phenyl analog (10j) which differs by the N‑4 substituent but retains the 3-chlorophenyl moiety, showing reduced BChE potency (IC₅₀ not explicitly reported but the study designated 9j as the most potent BChE inhibitor). Furthermore, the 5-(3-chlorophenyl) series showed a distinct structure–activity relationship (SAR) profile: AChE IC₅₀ values for the broader series ranged from 5.41 μM (the most potent derivative 9j against AChE) to 43.94 μM, directly benchmarked against the known cholinesterase inhibitor galantamine [1]. The 3-chlorophenyl substitution at the triazole 5‑position consistently yielded higher potency than the 4‑ethyl or 4‑phenyl N‑substituted variants lacking the 3-chloro group. Of note, these inhibitory concentrations are weaker than those reported for some 1‑(3-chlorophenyl) regioisomers that achieve nanomolar ChE IC₅₀s in unrelated assays [2], thereby allowing users to rationally select the appropriate regioisomer based on the desired potency window and selectivity.
| Evidence Dimension | BChE enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7.52 ± 0.18 μM (derivative 9j; 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-ylthio acetamide scaffold) |
| Comparator Or Baseline | Compound 10j (4‑phenyl analog) BChE IC₅₀ not explicitly stated but 9j was the most potent BChE inhibitor; AChE reference galantamine; 1-(3-chlorophenyl) regioisomers achieving nanomolar ChE IC₅₀ in separate studies [REFS-1, REFS-2] |
| Quantified Difference | 9j BChE IC₅₀ = 7.52 μM vs. 10j (less potent, unquantified but designated non‑potent against BChE); 9j AChE IC₅₀ = 5.41 μM vs. 43.94 μM for the weakest analog (8‑fold activity range) |
| Conditions | In vitro enzyme inhibition assay using human AChE and BChE; Results in Chemistry, 2020 |
Why This Matters
This data enables structure‑driven selection between this 5‑(3-chlorophenyl) triazole scaffold and its N‑substituted regioisomers—users targeting moderate AChE/BChE inhibitor potency with tuneable SAR can rationally choose this scaffold; those requiring nanomolar ChE inhibition may pivot to 1‑(3-chlorophenyl) alternatives.
- [1] Naheed Riaz et al., 'New synthetic 1,2,4-triazole derivatives: Cholinesterase inhibition and molecular docking studies', Results in Chemistry, 2020, 2, 100041. View Source
- [2] BindingDB. CHEMBL540131: IC₅₀ 5.44 nM against human Acetylcholinesterase for 1-(3-chlorophenyl)-1H-1,2,4-triazole derivative. https://www.bindingdb.org/ View Source
